molecular formula C20H19ClN4OS2 B2647365 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 864919-00-6

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2647365
CAS No.: 864919-00-6
M. Wt: 430.97
InChI Key: LWLJDUXLTZMMJS-UHFFFAOYSA-N
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Description

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The presence of the thiadiazole ring, along with the piperazine and chlorophenyl groups, contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with chlorinated aromatic compounds under acidic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Piperazine Derivatization: The final step involves the reaction of the thiadiazole-thioether intermediate with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thioether bond.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Bind to Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and leading to therapeutic effects.

    Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating specific signaling pathways.

Comparison with Similar Compounds

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can be compared with other thiadiazole derivatives, such as:

    2-(2-Chlorophenyl)-1,3,4-thiadiazole: Similar structure but lacks the piperazine moiety.

    2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole: Similar structure but lacks the chlorophenyl group.

    2-(2-Chlorophenyl)-1,3,4-thiadiazole-5-thiol: Contains a thiol group instead of the thioether linkage.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS2/c21-17-9-5-4-8-16(17)19-22-20(28-23-19)27-14-18(26)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLJDUXLTZMMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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